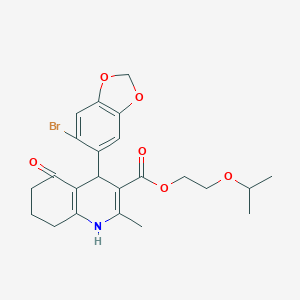
2-propan-2-yloxyethyl 4-(6-bromo-1,3-benzodioxol-5-yl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound features a unique structure that includes a brominated benzo[d][1,3]dioxole moiety, a hexahydroquinoline core, and an ester functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-propan-2-yloxyethyl 4-(6-bromo-1,3-benzodioxol-5-yl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate typically involves multi-step organic reactions. The initial step often includes the bromination of benzo[d][1,3]dioxole to introduce the bromine atom at the desired position. This is followed by the formation of the hexahydroquinoline core through a series of cyclization and condensation reactions. The final step involves esterification to introduce the 2-isopropoxy-ethyl ester group .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of automated reactors and continuous flow systems to ensure consistent reaction conditions and efficient production .
化学反応の分析
Types of Reactions
2-propan-2-yloxyethyl 4-(6-bromo-1,3-benzodioxol-5-yl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The bromine atom in the benzo[d][1,3]dioxole moiety can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a quinoline derivative with additional oxygen-containing functional groups, while substitution could result in a variety of benzo[d][1,3]dioxole derivatives .
科学的研究の応用
作用機序
The mechanism of action of 2-propan-2-yloxyethyl 4-(6-bromo-1,3-benzodioxol-5-yl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate is not fully understood. its molecular structure suggests that it may interact with specific molecular targets, such as enzymes or receptors, through binding interactions. These interactions could modulate the activity of the target molecules, leading to various biological effects .
類似化合物との比較
Similar Compounds
(6-Bromobenzo[d][1,3]dioxol-5-yl)methanamine: This compound shares the brominated benzo[d][1,3]dioxole moiety but lacks the hexahydroquinoline core and ester group.
(6-Bromobenzo[d][1,3]dioxol-4-yl)boronic acid: Another similar compound with a brominated benzo[d][1,3]dioxole moiety, but it features a boronic acid group instead.
(2E,4E)-Methyl 5-(benzo[d][1,3]dioxol-5-yl)penta-2,4-dienoate: This compound has a benzo[d][1,3]dioxole moiety but differs in its overall structure and functional groups.
Uniqueness
The uniqueness of 2-propan-2-yloxyethyl 4-(6-bromo-1,3-benzodioxol-5-yl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate lies in its combination of a brominated benzo[d][1,3]dioxole moiety, a hexahydroquinoline core, and an ester functional group. This unique structure provides it with distinct chemical and biological properties, making it a valuable compound for various research applications .
特性
分子式 |
C23H26BrNO6 |
|---|---|
分子量 |
492.4g/mol |
IUPAC名 |
2-propan-2-yloxyethyl 4-(6-bromo-1,3-benzodioxol-5-yl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate |
InChI |
InChI=1S/C23H26BrNO6/c1-12(2)28-7-8-29-23(27)20-13(3)25-16-5-4-6-17(26)22(16)21(20)14-9-18-19(10-15(14)24)31-11-30-18/h9-10,12,21,25H,4-8,11H2,1-3H3 |
InChIキー |
FGMFUFDEIJVNJL-UHFFFAOYSA-N |
SMILES |
CC1=C(C(C2=C(N1)CCCC2=O)C3=CC4=C(C=C3Br)OCO4)C(=O)OCCOC(C)C |
正規SMILES |
CC1=C(C(C2=C(N1)CCCC2=O)C3=CC4=C(C=C3Br)OCO4)C(=O)OCCOC(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![9-Imino-12-(1-propenyl)-10,11-dioxatricyclo[6.2.2.0~1,6~]dodecane-7,7,8-tricarbonitrile](/img/structure/B389622.png)
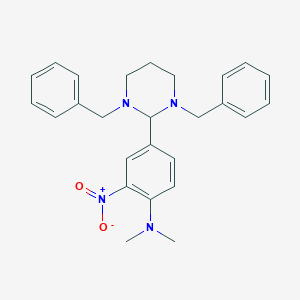
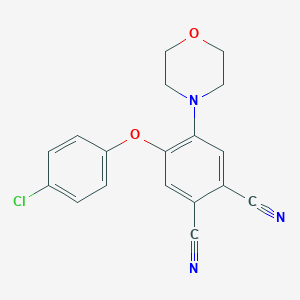
![Ethyl 4-({[1-(3-chlorophenyl)-5-oxo-3-(2-phenylethyl)-2-thioxoimidazolidin-4-yl]acetyl}amino)benzoate](/img/structure/B389628.png)
![2-[4-chloro-3-(trifluoromethyl)phenyl]imino-3-methyl-N-(3-methylphenyl)-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B389634.png)
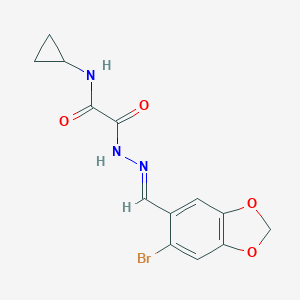
![(2Z)-N-(4-fluorophenyl)-3-[2-(4-methoxyphenyl)ethyl]-4-oxo-2-(phenylimino)-1,3-thiazinane-6-carboxamide](/img/structure/B389637.png)
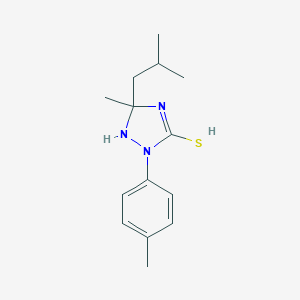
![Ethyl 3-[(4-bromophenyl)hydrazono]-2-methyl-4,5-dioxo-1-phenyl-2-pyrrolidinecarboxylate](/img/structure/B389639.png)
![N-[4-(2-amino-2-oxoethoxy)phenyl]-3,4,5-trimethoxybenzamide](/img/structure/B389640.png)
![N,N-dimethyl-2-[(5-sulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide](/img/structure/B389641.png)
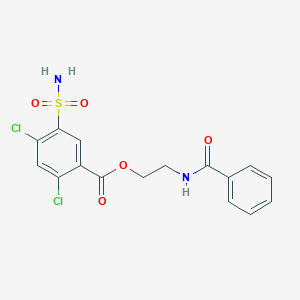
![ethyl 1-({3-[(4-methylbenzoyl)hydrazono]-2-oxo-2,3-dihydro-1H-indol-1-yl}methyl)-4-piperidinecarboxylate](/img/structure/B389643.png)

